molecular formula C7H18N2 B15051294 (2R)-N~2~,N~2~,3-trimethyl-1,2-butanediamine CAS No. 1609388-53-5

(2R)-N~2~,N~2~,3-trimethyl-1,2-butanediamine

Cat. No.: B15051294
CAS No.: 1609388-53-5
M. Wt: 130.23 g/mol
InChI Key: DJVWTEQJNMZOQF-ZETCQYMHSA-N
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Description

(2R)-N~2~,N~2~,3-trimethyl-1,2-butanediamine is an organic compound with a unique structure that includes two amine groups and three methyl groups attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N~2~,N~2~,3-trimethyl-1,2-butanediamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a diamine precursor with a methylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully monitored and controlled to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-N~2~,N~2~,3-trimethyl-1,2-butanediamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form simpler amines or hydrocarbons.

    Substitution: The amine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield amine oxides, while reduction may produce simpler amines or hydrocarbons.

Scientific Research Applications

(2R)-N~2~,N~2~,3-trimethyl-1,2-butanediamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (2R)-N~2~,N~2~,3-trimethyl-1,2-butanediamine involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds and interact with various biological molecules, influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2R)-N~2~,N~2~,3-trimethyl-1,2-butanediamine include:

  • (2R)-N~2~,N~2~,3-trimethyl-1,2-pentanediamine
  • (2R)-N~2~,N~2~,3-trimethyl-1,2-hexanediamine

Uniqueness

What sets this compound apart from similar compounds is its specific structure, which imparts unique chemical and physical properties. These properties make it particularly useful in certain applications where other similar compounds may not be as effective.

Properties

CAS No.

1609388-53-5

Molecular Formula

C7H18N2

Molecular Weight

130.23 g/mol

IUPAC Name

(2R)-2-N,2-N,3-trimethylbutane-1,2-diamine

InChI

InChI=1S/C7H18N2/c1-6(2)7(5-8)9(3)4/h6-7H,5,8H2,1-4H3/t7-/m0/s1

InChI Key

DJVWTEQJNMZOQF-ZETCQYMHSA-N

Isomeric SMILES

CC(C)[C@H](CN)N(C)C

Canonical SMILES

CC(C)C(CN)N(C)C

Origin of Product

United States

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